Cas no 12609-89-1 (Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-)

Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- structure
12609-89-1 structure
Product Name:Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
CAS 번호:12609-89-1
MF:C47H71NO17
메가와트:922.063156366348
CID:160954
PubChem ID:6440819
Update Time:2025-04-19

Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- 화학적 및 물리적 성질

이름 및 식별자

    • Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
    • (1S,3R,4E,6E,8E,10E,12E,14E,16E,18S,19R,20R,21S,25R,29R,32R,33R,35S,37S,38R)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-19,25,29,32,33,35,37-heptahydroxy-18,20,21-trimethyl-23,27-
    • Mycoheptin
    • (1S,3R,4S,7R,11R,15S,16R,17R,18S,19Z,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Amphotericin B, 5,8,9-trideoxy-7,10-dihydroxy-5-oxo-
    • Antibiotic 281471
    • Antibiotic 44 VI
    • Mycoheptyne
    • 5,8,9-Trideoxy-7,10-dihydroxy-5-oxoamphotericin B
    • 5-OXO-5-DEOXY-28,29-DIDEHYDRONYSTATIN
    • M1WCP74LP5
    • UNII-M1WCP74LP5
    • Q27283362
    • (7R,10R)-5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXOAMPHOTERICIN B
    • 12609-89-1
    • AMPHOTERICIN B, 5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXO-, (7R,10R)-
    • (1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • 인치: 1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
    • InChIKey: GXLOOVOKGBOVIH-YPBFURFVSA-N
    • 미소: O1[C@H]2C[C@H](C=CC=CC=CC=CC=CC=CC=C[C@H](C)[C@H]([C@@H](C)[C@H](C)OC(C[C@@H](CC(C[C@@H](CC[C@H]([C@@H](C[C@@]1(C[C@@H]([C@H]2C(=O)O)O)O)O)O)O)=O)O)=O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](C)O1)O)N)O |t:4,6,8,10,12,14,16|

계산된 속성

  • 정밀분자량: 921.47219980g/mol
  • 동위원소 질량: 921.47219980g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 11
  • 수소 결합 수용체 수량: 18
  • 중원자 수량: 65
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 1710
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 18
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 7
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.4
  • 토폴로지 분자 극성 표면적: 316Ų

실험적 성질

  • 밀도: 1.1609 (rough estimate)
  • 비등점: 803.51°C (rough estimate)
  • 굴절률: 1.5280 (estimate)
추천 공급업체
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량